{6-Oxaspiro[3.4]octan-7-yl}methanesulfonyl chloride
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Overview
Description
{6-Oxaspiro[3.4]octan-7-yl}methanesulfonyl chloride is a chemical compound with the molecular formula C₈H₁₃ClO₃S and a molecular weight of 224.71 g/mol . This compound is known for its unique spirocyclic structure, which consists of a spiro-connected oxetane and cyclohexane ring. It is primarily used in organic synthesis and has applications in various fields such as medicinal chemistry and material science .
Preparation Methods
The synthesis of {6-Oxaspiro[3.4]octan-7-yl}methanesulfonyl chloride typically involves the reaction of {6-Oxaspiro[3.4]octan-7-yl}methanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions. The product is then purified using standard techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
{6-Oxaspiro[3.4]octan-7-yl}methanesulfonyl chloride undergoes various types of chemical reactions, including:
Scientific Research Applications
{6-Oxaspiro[3.4]octan-7-yl}methanesulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various bioactive molecules and pharmaceutical intermediates.
Material Science: The compound is employed in the development of novel materials with unique properties, such as polymers and resins.
Chemical Biology: It is utilized in the modification of biomolecules for studying biological processes and interactions.
Mechanism of Action
The mechanism of action of {6-Oxaspiro[3.4]octan-7-yl}methanesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various sulfonyl derivatives . This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules .
Comparison with Similar Compounds
{6-Oxaspiro[3.4]octan-7-yl}methanesulfonyl chloride can be compared with other sulfonyl chlorides such as:
Methanesulfonyl chloride: A simpler sulfonyl chloride with a broader range of applications but lacks the spirocyclic structure.
Benzenesulfonyl chloride: Another sulfonyl chloride with aromatic properties, used in different synthetic applications.
Trifluoromethanesulfonyl chloride: Known for its strong electron-withdrawing properties and used in the synthesis of highly reactive intermediates.
The uniqueness of this compound lies in its spirocyclic structure, which imparts distinct reactivity and properties compared to other sulfonyl chlorides .
Properties
IUPAC Name |
6-oxaspiro[3.4]octan-7-ylmethanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO3S/c9-13(10,11)5-7-4-8(6-12-7)2-1-3-8/h7H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXGJRGHWKAILA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(OC2)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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